Spaglumic Acid, also known as N-Acetylaspartylglutamic acid (NAAG), is an endogenous dipeptide neuropeptide abundant in the mammalian central nervous system. It is composed of N-acetylaspartic acid (NAA) and glutamic acid joined by a peptide bond. Functionally, it is a highly selective agonist for the metabotropic glutamate receptor 3 (mGluR3), a key presynaptic receptor that modulates neurotransmitter release. This targeted activity at mGluR3, distinct from the broad excitatory action of glutamate, makes Spaglumic Acid a critical tool for investigating neuroprotection, excitotoxicity, and synaptic plasticity.
Substituting Spaglumic Acid with its constituent amino acids, Glutamic Acid and N-Acetylaspartate (NAA), is inappropriate for targeted research due to fundamental differences in receptor pharmacology. Glutamic acid is a non-selective agonist at a wide range of ionotropic (NMDA, AMPA, kainate) and metabotropic glutamate receptors, which can induce widespread neuronal excitation and excitotoxicity. In contrast, Spaglumic Acid's dipeptide structure confers high selectivity for presynaptic mGluR3 receptors, which typically leads to a reduction in glutamate release. NAA, while structurally related, is primarily a marker of neuronal integrity and lacks the specific mGluR3 agonist activity of the full dipeptide. Therefore, procuring Spaglumic Acid is essential for applications requiring selective modulation of mGluR3 without the confounding, non-specific effects of its precursors.
Spaglumic Acid demonstrates significantly higher aqueous solubility compared to its precursor, L-Glutamic Acid. Technical datasheets report the solubility of Spaglumic Acid in water to be as high as 260 mg/mL (854.56 mM). In contrast, L-Glutamic Acid has a reported aqueous solubility of only 8.6 mg/mL at neutral pH. This represents an approximate 30-fold greater solubility for Spaglumic Acid.
| Evidence Dimension | Aqueous Solubility (at or near neutral pH) |
| Target Compound Data | 260 mg/mL |
| Comparator Or Baseline | L-Glutamic Acid: 8.6 mg/mL |
| Quantified Difference | ~30-fold higher solubility |
| Conditions | Aqueous solution, room temperature. |
The substantially higher solubility simplifies the preparation of high-concentration stock solutions for in vitro and in vivo studies, avoiding the need for pH adjustments or co-solvents required for less soluble analogs.
Spaglumic Acid is a selective agonist at mGluR3, with reported EC50 values ranging from 11–100 µM depending on the assay. Importantly, it has significantly lower affinity for ionotropic NMDA receptors (EC50: 666 µM), the primary mediators of glutamate's fast excitatory effects. Glutamate, the most common substitute, is a potent agonist at both receptor classes. This pharmacological profile allows Spaglumic Acid to modulate synaptic activity via presynaptic mGluR3 without directly causing the strong postsynaptic depolarization and potential excitotoxicity associated with glutamate.
| Evidence Dimension | Receptor Agonist Potency (EC50) |
| Target Compound Data | mGluR3: 11-100 µM; NMDA Receptor: 666 µM |
| Comparator Or Baseline | Glutamate: Potent agonist at both mGluR and NMDA receptors. |
| Quantified Difference | At least 6-fold higher selectivity for mGluR3 over NMDA receptors. |
| Conditions | In vitro receptor binding and activation assays in transfected cells. |
For studies focused on the specific role of group II mGluRs in neuromodulation, using Spaglumic Acid avoids the confounding, widespread excitatory effects of non-selective compounds like glutamate.
In a model of hypoxia-induced spinal cord cell injury, Spaglumic Acid provided dose-dependent neuroprotection. At concentrations of 63-1000 µM, it completely eliminated hypoxia-induced loss of cell viability. In contrast, its precursor N-Acetylaspartate (NAA) is primarily viewed as a marker of neuronal health and does not typically exhibit direct, potent neuroprotective activity in such assays. The neuroprotective action of Spaglumic Acid is linked to its ability to activate presynaptic mGluR3, which reduces excitotoxic glutamate release—a mechanism unavailable to NAA.
| Evidence Dimension | Protection against Hypoxia-Induced Cell Death |
| Target Compound Data | 107.4-114.4% protection at 63-1000 µM |
| Comparator Or Baseline | N-Acetylaspartate (NAA): Generally considered a biomarker of neuronal viability, not a direct neuroprotective agent in excitotoxicity models. |
| Quantified Difference | Spaglumic Acid shows potent, direct neuroprotective effects where NAA does not. |
| Conditions | In vitro hypoxia model using spinal cord cells. |
This evidence justifies procuring Spaglumic Acid specifically for studies investigating mechanisms of neuroprotection, as its precursor NAA is not a functionally equivalent substitute for this application.
Leveraging its high selectivity for mGluR3 over ionotropic glutamate receptors, Spaglumic Acid is the appropriate choice for studies designed to isolate the effects of presynaptic group II mGluR activation on neurotransmitter release and synaptic plasticity, without inducing direct, fast excitatory postsynaptic currents.
Based on its demonstrated ability to protect neurons from hypoxic injury, Spaglumic Acid is well-suited as a tool compound for exploring therapeutic strategies aimed at mitigating glutamate-mediated excitotoxicity in models of stroke, traumatic brain injury, and other neurodegenerative conditions.
The superior aqueous solubility of Spaglumic Acid compared to its parent amino acid, glutamate, makes it the preferred compound for applications requiring the preparation of concentrated, pH-neutral stock solutions for cell culture media or for direct in vivo administration without the need for potentially confounding solvents or extreme pH adjustments.